甲基 N-Boc-4-哌啶丙酸酯

描述

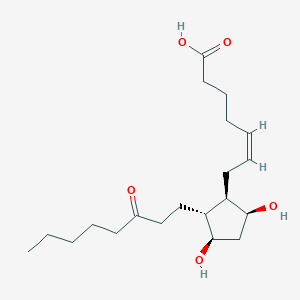

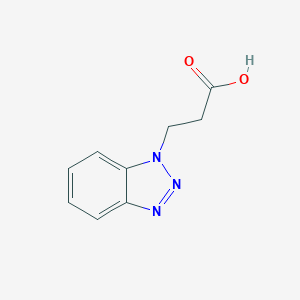

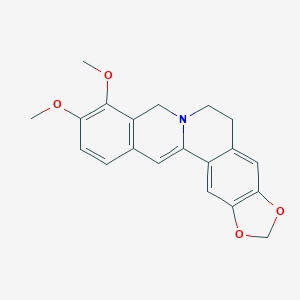

Methyl N-Boc-4-piperidinepropionate, also known as MBPP, is an organic compound derived from piperidine and propionic acid. It is an important intermediate in the synthesis of a wide range of pharmaceuticals and other chemicals. MBPP is a versatile building block for the synthesis of many complex molecules with diverse biological activities. It has been used in the synthesis of a variety of drugs, including antibiotics, anti-inflammatory drugs, and antiviral drugs. The synthesis of MBPP involves a series of chemical reactions that involve the use of a variety of reagents and catalysts.

科学研究应用

甲基 N-Boc-4-哌啶丙酸酯应用的综合分析

甲基 N-Boc-4-哌啶丙酸酯是一种化学化合物,其分子式为

C14H25NO4 C_{14}H_{25}NO_{4} C14H25NO4

其分子量为 271.36 g/mol . 它是一种哌啶衍生物,这类化合物在科学研究的各个领域都有着重要的应用。以下是甲基 N-Boc-4-哌啶丙酸酯在不同科学领域独特应用的详细分析。药物设计和合成: 哌啶衍生物在制药行业至关重要,因为它们存在于二十多种药物类别中,因此是药物设计的构建模块 . 甲基 N-Boc-4-哌啶丙酸酯可用于合成具有生物活性的哌啶,这对于创造新的治疗剂至关重要。

有机合成: 该化合物用于有机合成,特别是通过分子内和分子间反应形成各种哌啶衍生物 . 这些反应包括氢化、环化、环加成和环合,它们是构建复杂有机分子的基础。

催化: 在催化中,甲基 N-Boc-4-哌啶丙酸酯可以作为合成对映异构体富集的哌啶的底物 . 这些化合物在不对称合成中很有价值,这对于生产手性药物至关重要。

生物活性研究: 哌啶部分是具有生物活性的化合物中常见的特征。 甲基 N-Boc-4-哌啶丙酸酯可用于研究和开发具有潜在生物学和药理学活性的新化合物 .

安全和危害

The safety information for “Methyl N-Boc-4-piperidinepropionate” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936703 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162504-75-8 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)

![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)